molecular formula C19H21N5O3 B2768860 2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-89-0

2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2768860
CAS No.: 887463-89-0
M. Wt: 367.409
InChI Key: ZZAFQZMFKKHGPV-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethoxyethyl derivatives, dimethylphenyl compounds, and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-4-27-11-10-22-17(25)15-16(21(3)19(22)26)20-18-23(15)12-13(2)24(18)14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAFQZMFKKHGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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